REACTION_SMILES
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[CH3:13][O:14][c:15]1[c:16]([C:17](=[O:18])[Cl:19])[c:20]([O:24][CH3:25])[cH:21][cH:22][cH:23]1.[CH3:26][c:27]1[cH:28][cH:29][cH:30][cH:31][cH:32]1.[NH2:1][c:2]1[cH:3][c:4]([C:7]([CH2:8][CH3:9])([CH3:10])[CH2:11][CH3:12])[n:5][o:6]1>>[NH:1]([c:2]1[cH:3][c:4]([C:7]([CH2:8][CH3:9])([CH3:10])[CH2:11][CH3:12])[n:5][o:6]1)[C:17]([c:16]1[c:15]([O:14][CH3:13])[cH:23][cH:22][cH:21][c:20]1[O:24][CH3:25])=[O:18]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1cccc(OC)c1C(=O)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCC(C)(CC)c1cc(N)on1
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Name
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Type
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product
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Smiles
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CCC(C)(CC)c1cc(NC(=O)c2c(OC)cccc2OC)on1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |